molecular formula C10H12ClNO3 B3013169 3-(Azetidin-3-yloxy)benzoic acid;hydrochloride CAS No. 2375267-42-6

3-(Azetidin-3-yloxy)benzoic acid;hydrochloride

Cat. No. B3013169
CAS RN: 2375267-42-6
M. Wt: 229.66
InChI Key: CXHGOOILKNWNBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azetidin-3-ones, a class of β-lactams, are of significant interest due to their biological activities and their use as building blocks in the synthesis of various pharmaceutical compounds. The compound "3-(Azetidin-3-yloxy)benzoic acid;hydrochloride" is not directly mentioned in the provided papers, but these papers discuss related azetidin-3-one derivatives and their synthesis, which can provide insights into the compound of interest.

Synthesis Analysis

The synthesis of azetidin-3-ones can be achieved through various methods. For instance, optically-active 3-substituted-1-benzyloxycarbonylaziridin-2-ones, which are closely related to azetidin-3-ones, can be synthesized from benzyloxycarbonyl L-amino acids using dehydrating agents like phosgene, thionyl chloride, or phosphorus oxychloride in THF at low temperatures with triethylamine to neutralize the reaction solution . Additionally, 1-benzylazetidin-3-ol, an intermediate for substituted azetidine, can be synthesized from commercially available benzylamine, highlighting a cost-effective and robust process for the preparation of azetidin-3-ol derivatives .

Molecular Structure Analysis

The molecular structure of azetidin-3-ones is characterized by a four-membered β-lactam ring, which is a key feature for their biological activity. The synthesis of novel 1-(2-(1H-benzimidazol-2-yl)phenyl)-3-chloro-4-(un/substitutedphenyl)azetidin-2-ones and their confirmation by spectral techniques such as IR, Mass, and 1H-NMR, demonstrates the structural diversity that can be achieved within this class of compounds .

Chemical Reactions Analysis

Azetidin-3-ones undergo various chemical reactions, often leading to ring-opening or transformation into other useful intermediates. For example, 1-alkoxycarbonyl-3-bromoazetidin-2-ones, when subjected to hydroxide-catalyzed hydrolysis, exclusively afford ring-opening products, and porcine pancreatic elastase (PPE) catalyzes the same reaction stereospecifically . Furthermore, azetidin-3-ones derived from amino acids can react with nucleophiles to yield amino-alcohol and amino-acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidin-3-ones are influenced by their substituents and the presence of functional groups. The crystalline form of some N-acylated aziridinones indicates the potential for solid-state characterization and purity assessment . The reactivity of these compounds with nucleophiles and enzymes, as well as their ability to be transformed into various derivatives, showcases their chemical versatility .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Derivatives : 3-hydroxy benzoic acid derivatives, closely related to 3-(Azetidin-3-yloxy)benzoic acid;hydrochloride, have been synthesized and tested for antibacterial activity, indicating potential as chemotherapeutic agents (Satpute, Gangan, & Shastri, 2018).
  • Building Blocks for Chemical Synthesis : Derivatives of 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, similar in structure to 3-(Azetidin-3-yloxy)benzoic acid;hydrochloride, have been used as precursors for the construction of various chemically significant compounds (Dao Thi et al., 2018).

Biological and Pharmacological Research

  • Antibacterial and Antifungal Activities : Compounds structurally similar to 3-(Azetidin-3-yloxy)benzoic acid;hydrochloride have been synthesized and displayed significant antibacterial and antifungal activities (Mistry & Desai, 2006).
  • Anti-Inflammatory Properties : Certain azetidin-2-one derivatives have shown potent anti-inflammatory effects, suggesting similar potential for 3-(Azetidin-3-yloxy)benzoic acid;hydrochloride (Sharma, Maheshwari, & Bindal, 2013).
  • Antimicrobial Evaluation : Azetidin-2-one derivatives have been evaluated for antimicrobial activity, which may be a property of 3-(Azetidin-3-yloxy)benzoic acid;hydrochloride derivatives as well (Ilango & Arunkumar, 2011).

Industrial and Environmental Applications

  • Degradation of Herbicides : Studies on the degradation of herbicides like ZJ0273 by specific microorganisms provide insights into the environmental fate of similar chemical structures, including those related to 3-(Azetidin-3-yloxy)benzoic acid;hydrochloride (Cai et al., 2012).

Safety and Hazards

The safety information available indicates that 3-(Azetidin-3-yloxy)benzoic acid hydrochloride has the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for 3-(Azetidin-3-yloxy)benzoic acid hydrochloride are not mentioned in the search results, it’s worth noting that azetidine derivatives are often used in the preparation of pharmaceutically active agents . This suggests potential future applications in pharmaceutical research and development.

properties

IUPAC Name

3-(azetidin-3-yloxy)benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3.ClH/c12-10(13)7-2-1-3-8(4-7)14-9-5-11-6-9;/h1-4,9,11H,5-6H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHGOOILKNWNBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=CC(=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Azetidin-3-yloxy)benzoic acid;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.